Dual-Target vs. Single-Target NAMPT Inhibitors
Nampt-IN-3 is a dual NAMPT/HDAC inhibitor, whereas FK866 and GMX1778 are single-target NAMPT inhibitors. Nampt-IN-3 inhibits both NAMPT (IC50 = 31 nM) and HDAC1 (IC50 = 55 nM) [1]. In contrast, FK866 and GMX1778 show potent NAMPT inhibition (IC50 = 0.09 nM and <25 nM, respectively) but have no reported activity against HDAC1 . This dual-target profile enables simultaneous modulation of cancer metabolism and epigenetics, a strategy not achievable with single-target inhibitors [1].
| Evidence Dimension | Target Inhibition Profile (NAMPT and HDAC1 IC50) |
|---|---|
| Target Compound Data | NAMPT IC50 = 31 nM; HDAC1 IC50 = 55 nM |
| Comparator Or Baseline | FK866: NAMPT IC50 = 0.09 nM, HDAC1 not reported; GMX1778: NAMPT IC50 < 25 nM, HDAC1 not reported |
| Quantified Difference | Nampt-IN-3 is a dual inhibitor (balanced activity); comparators are single-target NAMPT inhibitors with no HDAC activity. |
| Conditions | In vitro enzymatic assays (cell-free) |
Why This Matters
This dual-target mechanism is essential for studies investigating the combined disruption of NAD+ metabolism and epigenetic regulation, a phenotype unattainable with single-target NAMPT inhibitors.
- [1] Dong G, Chen W, Wang X, Yang X, Xu T, Wang P, Zhang W, Rao Y, Miao C, Sheng C. Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics: Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) Dual Inhibitors. J Med Chem. 2017 Oct 12;60(19):7965-7983. View Source
